![molecular formula C9H7N4O+ B110940 imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium CAS No. 84752-10-3](/img/structure/B110940.png)
imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium, also known as pyrazolone derivatives, is a class of organic compounds that have gained significant attention in scientific research due to their diverse biological activities. Pyrazolone derivatives have been extensively studied for their potential applications in the fields of medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives is complex and varies depending on the specific compound and its target. However, studies have shown that imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives can inhibit various enzymes and signaling pathways involved in disease progression, such as cyclooxygenase, lipoxygenase, and NF-κB.
Biochemical and Physiological Effects:
Pyrazolone derivatives have been shown to have a range of biochemical and physiological effects, including reducing inflammation, scavenging free radicals, and inhibiting cell proliferation. These effects have been observed in both in vitro and in vivo studies, suggesting that imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives in lab experiments is their diverse biological activities, which make them useful in a range of research areas. Additionally, the synthesis of imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives is relatively straightforward and can be achieved using a variety of methods. However, one limitation of using imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives in lab experiments is their potential toxicity, which can vary depending on the specific compound and its concentration.
Zukünftige Richtungen
There are numerous future directions for research on imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives, including exploring their potential as anticancer agents, investigating their effects on the immune system, and developing new synthetic methods to produce imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives and their potential side effects.
Synthesemethoden
The synthesis of imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives can be achieved through various methods, including the reaction of hydrazine derivatives with ketones or aldehydes, cyclization of α,β-unsaturated ketones, and the condensation of aryl hydrazines with β-diketones. These methods have been optimized to produce high yields of imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives with varying substituents and functional groups.
Wissenschaftliche Forschungsanwendungen
Pyrazolone derivatives have been studied for their potential therapeutic applications in treating various diseases, including cancer, inflammation, and infectious diseases. Studies have shown that imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives exhibit anti-inflammatory, antioxidant, and antimicrobial properties, making them promising candidates for drug development.
Eigenschaften
CAS-Nummer |
84752-10-3 |
---|---|
Produktname |
imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium |
Molekularformel |
C9H7N4O+ |
Molekulargewicht |
187.18 g/mol |
IUPAC-Name |
imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium |
InChI |
InChI=1S/C9H6N4O/c10-11-8-7(12-13-9(8)14)6-4-2-1-3-5-6/h1-5,10H/p+1 |
InChI-Schlüssel |
NFEWMRWUUANUBT-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2)[O-])[N+]#N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C2=[N+]=N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2)[O-])[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.